
5-Iodo-2-methyl-6-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methyl-6-quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of iodine and methyl groups in the quinoline structure enhances its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-6-quinolinamine typically involves the iodination of 2-methyl-6-quinolinamine. One common method is the Sandmeyer reaction, where the amino group of 2-methyl-6-quinolinamine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-methyl-6-quinolinamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The quinoline ring can be reduced to tetrahydroquinoline using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Potassium iodide, copper(I) iodide, and nucleophiles like amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Major Products Formed
Substitution: 5-Amino-2-methyl-6-quinolinamine, 5-Thio-2-methyl-6-quinolinamine.
Oxidation: 5-Iodo-2-methylquinoline-6-carboxylic acid.
Reduction: 5-Iodo-2-methyl-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
5-Iodo-2-methyl-6-quinolinamine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and pH indicators.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-methyl-6-quinolinamine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-quinolinamine: Lacks the iodine atom, resulting in lower reactivity and biological activity.
5-Bromo-2-methyl-6-quinolinamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
Uniqueness
5-Iodo-2-methyl-6-quinolinamine is unique due to the presence of the iodine atom, which significantly enhances its chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound in medicinal chemistry and synthetic organic chemistry.
Propriétés
Formule moléculaire |
C10H9IN2 |
|---|---|
Poids moléculaire |
284.10 g/mol |
Nom IUPAC |
5-iodo-2-methylquinolin-6-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,12H2,1H3 |
Clé InChI |
GJYIRAUJMBNCNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=C(C=C2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


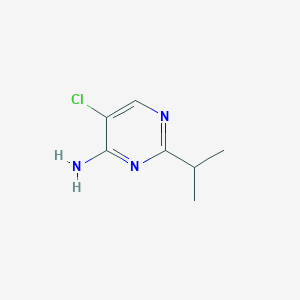
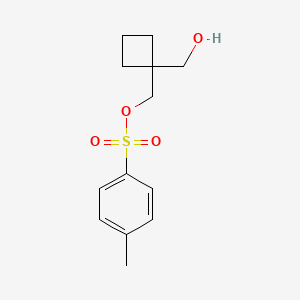
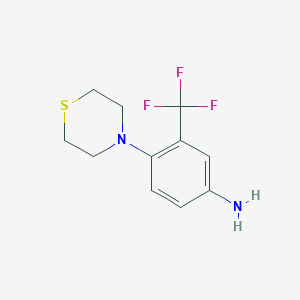
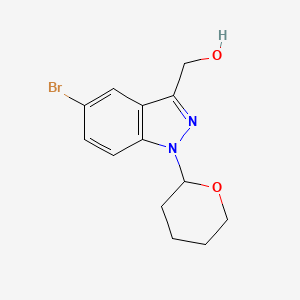
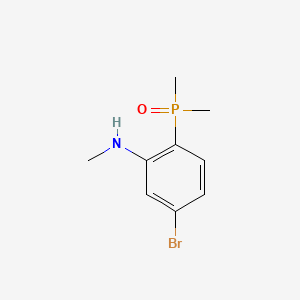
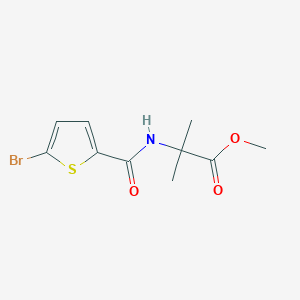
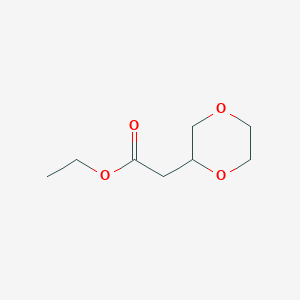

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)

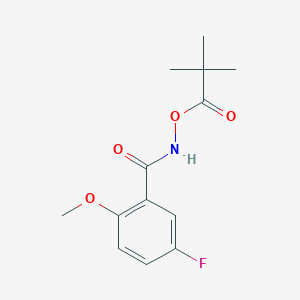
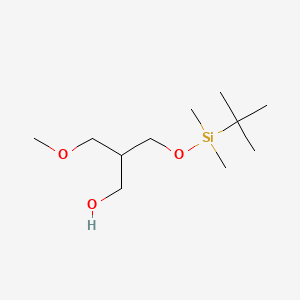
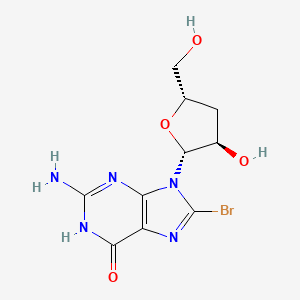
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
